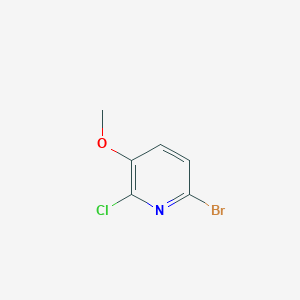

6-Bromo-2-chloro-3-methoxypyridine

Description

Significance of Halogenated Pyridines in Contemporary Organic Synthesis

Halogenated pyridines are a cornerstone of modern organic synthesis, serving as versatile building blocks for the construction of more complex molecules. The presence of halogen atoms (fluorine, chlorine, bromine, or iodine) on the pyridine (B92270) ring provides reactive handles for a variety of chemical transformations. nih.gov These reactions allow for the introduction of new functional groups and the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. researchgate.net

The strategic placement of halogens on the pyridine ring allows for selective reactions. For instance, the differential reactivity of bromine and chlorine atoms in a molecule like 6-bromo-2-chloropyridine enables chemists to perform sequential reactions, first at the more reactive site and then at the less reactive one. rsc.org This chemoselectivity is a powerful tool for achieving specific molecular architectures.

Overview of the Academic Research Landscape for 6-Bromo-2-chloro-3-methoxypyridine

While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs are present in molecules that are subjects of significant academic and industrial research. The academic interest in this compound and its isomers lies in their potential as intermediates for the synthesis of highly functionalized molecules with potential biological activity.

Research into polysubstituted pyridines often involves their use in the development of novel therapeutic agents. For example, methoxypyridine-containing compounds have been investigated as gamma-secretase modulators, which are of interest in the study of Alzheimer's disease. nih.gov The synthesis of these complex molecules often relies on the availability of appropriately substituted pyridine building blocks. The presence of bromo, chloro, and methoxy (B1213986) groups on the pyridine ring of this compound makes it a potentially valuable precursor for creating libraries of compounds for drug discovery screening.

Furthermore, the synthesis of complex pyridine-based structures, such as those found in some C-nucleosides, has been shown to utilize bromo-chloropyridine intermediates. rsc.org These studies highlight the utility of having multiple, differentially reactive halogen atoms on the pyridine core, which allows for selective functionalization through cross-coupling reactions. The methoxy group in this compound can also influence the electronic properties of the pyridine ring and may play a role in directing the regioselectivity of certain reactions or in interacting with biological targets in the final molecule.

The development of new synthetic methodologies is another area where compounds like this compound could be relevant. The synthesis of polysubstituted pyridines is an active area of research, with chemists exploring novel and efficient ways to construct these important scaffolds. rsc.orgnih.govrsc.org The availability of diverse starting materials, including those with unique substitution patterns like this compound, is crucial for advancing these synthetic strategies.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTGXQKYYONNKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 6 Bromo 2 Chloro 3 Methoxypyridine and Its Structural Analogs

Retrosynthetic Analysis and Key Precursor Identification for 6-Bromo-2-chloro-3-methoxypyridine

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to a variety of plausible starting materials. The most logical approaches involve the disconnection of the carbon-halogen and carbon-oxygen bonds.

One primary retrosynthetic route involves the disconnection of the bromo and chloro groups, suggesting precursors such as 3-methoxypyridine (B1141550). The challenge then lies in the regioselective introduction of the two different halogen atoms. A plausible forward synthesis would involve the sequential halogenation of a 3-methoxypyridine derivative.

Alternatively, a more convergent approach would start from a di-halogenated pyridine (B92270). For instance, a 2,6-dihalopyridine could be a key intermediate. The subsequent steps would involve a regioselective methoxylation and potentially a halogen exchange or a second, different halogenation. The selectivity of the methoxylation would be crucial, as nucleophilic aromatic substitution on dihalopyridines can lead to mixtures of products. stackexchange.com The reactivity of halogens at the 2- and 6-positions of the pyridine ring is generally higher towards nucleophiles. youtube.com

Another viable retrosynthetic strategy begins with an aminopyridine precursor. For example, a 3-amino-2,6-dihalopyridine could undergo methoxylation, followed by the conversion of the amino group into a halogen via a Sandmeyer reaction. nih.govrsc.orgnih.gov This approach offers the advantage of utilizing the directing effects of the amino group during the initial substitution reactions.

Key precursors that can be identified from these analyses include:

3-Hydroxypyridine or 3-methoxypyridine

2,6-Dichloropyridine or 2,6-Dibromopyridine (B144722)

2-Amino-6-bromopyridine or 2-Amino-6-chloropyridine

2,6-Diaminopyridine nih.gov

The choice of the specific precursor will ultimately depend on the commercial availability, cost, and the efficiency of the subsequent transformation steps.

Direct Synthesis Pathways for this compound

While a one-pot synthesis of this compound from simple precursors is challenging, multi-step direct synthesis pathways can be designed based on known pyridine chemistry. One such pathway could start from the commercially available 2-chloro-3-hydroxypyridine (B146414). googleapis.com

Pathway 1: From 2-Chloro-3-hydroxypyridine

Methoxylation: The hydroxyl group of 2-chloro-3-hydroxypyridine can be converted to a methoxy (B1213986) group using a suitable methylating agent like methyl iodide in the presence of a base (e.g., K₂CO₃) to yield 2-chloro-3-methoxypyridine.

Bromination: The subsequent step would involve the regioselective bromination of 2-chloro-3-methoxypyridine. The directing effects of the existing chloro and methoxy groups would need to be carefully considered to achieve bromination at the 6-position. Electrophilic bromination would likely be directed to the 5-position due to the activating effect of the methoxy group. Therefore, a more complex strategy involving lithiation followed by quenching with a bromine source might be necessary to achieve the desired regioselectivity.

Pathway 2: From a Dihalogenated Precursor

A plausible route can be envisioned starting from 2,6-dibromopyridine.

Nitration: Nitration of 2,6-dibromopyridine would likely yield 2,6-dibromo-3-nitropyridine.

Methoxylation: Selective nucleophilic substitution of one of the bromo groups with sodium methoxide (B1231860) could potentially yield 6-bromo-2-methoxy-3-nitropyridine. The nitro group would activate the adjacent positions for nucleophilic attack.

Reduction: Reduction of the nitro group to an amino group would give 6-bromo-2-methoxy-3-aminopyridine. nih.gov

Sandmeyer Reaction: Finally, a Sandmeyer reaction on the amino group using a chlorinating agent (e.g., CuCl/HCl) would introduce the chloro group at the 2-position, yielding the target compound. nih.govontosight.ai

A similar pathway could be envisioned starting from 2,6-dichloropyridine. acs.org

| Starting Material | Key Intermediates | Final Product | Reaction Types |

| 2-Chloro-3-hydroxypyridine | 2-Chloro-3-methoxypyridine | This compound | Methoxylation, Bromination |

| 2,6-Dibromopyridine | 2,6-Dibromo-3-nitropyridine, 6-Bromo-2-methoxy-3-nitropyridine, 6-Bromo-2-methoxy-3-aminopyridine | This compound | Nitration, Methoxylation, Reduction, Sandmeyer Reaction |

This table presents hypothetical direct synthesis pathways based on known chemical transformations.

Multicomponent Reactions (MCRs) in Polysubstituted Pyridine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like polysubstituted pyridines in a single synthetic operation. acsgcipr.org Several MCRs are known for pyridine synthesis, including the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions. acsgcipr.orgillinois.edu

For the synthesis of a 2,3,6-trisubstituted pyridine such as the target compound, a modified MCR approach would be necessary. For example, a three-component reaction involving an enaminone, an active methylene (B1212753) compound, and an α,β-unsaturated carbonyl compound could potentially lead to a highly substituted pyridine ring. researchgate.net

A potential MCR strategy for a precursor to this compound could involve the condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source. While this typically leads to dihydropyridines that require subsequent oxidation, modern variations aim for direct pyridine formation. The challenge in applying MCRs to the direct synthesis of this compound lies in the incorporation of the three different substituents (bromo, chloro, and methoxy) with the correct regiochemistry. It is more likely that an MCR would be employed to synthesize a highly functionalized pyridine precursor, which would then be further modified to introduce the desired halogens and methoxy group. For instance, an MCR could be designed to produce a 2-amino-3-cyano-6-substituted pyridine, which could then be elaborated to the target molecule. nih.gov

Selective Halogenation and Regioselective Functionalization Methodologies for Pyridine Scaffolds

The synthesis of this compound hinges on the ability to selectively introduce functional groups at specific positions on the pyridine ring. The regioselectivity of these reactions is governed by the electronic nature of the existing substituents and the reaction conditions.

Selective Halogenation:

Halogenation of pyridines can be challenging due to the electron-deficient nature of the ring. Electrophilic halogenation typically requires harsh conditions and often leads to substitution at the 3- and 5-positions. For the target molecule, achieving chlorination at the 2-position and bromination at the 6-position requires careful planning.

Directed Halogenation: One strategy involves the use of directing groups. For instance, a pyridine N-oxide can be used to direct halogenation to the 2- and 4-positions. nih.gov After halogenation, the N-oxide can be removed by reduction.

Lithiation-Halogenation: A powerful method for regioselective halogenation is directed ortho-metalation (DoM). A directing group, such as a methoxy group, can direct a strong base (e.g., n-butyllithium) to deprotonate the adjacent ortho position. The resulting lithiated species can then be quenched with an electrophilic halogen source (e.g., Br₂ or C₂Cl₆) to install the halogen at the desired position.

Halogen Dance Reaction: In some cases, a halogen dance reaction can be utilized to move a halogen from one position to another under basic conditions.

Regioselective Functionalization:

Nucleophilic Aromatic Substitution (SNA_r): The pyridine ring is susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. stackexchange.comyoutube.com In di- or poly-halogenated pyridines, the relative reactivity of the halogens towards nucleophiles like methoxide depends on their position. Generally, halogens at the 2- and 6-positions are more readily displaced than those at the 3- or 5-positions. When two different halogens are present, the ease of displacement often follows the order I > Br > Cl > F, although this can be influenced by the reaction conditions and the nature of the nucleophile. sci-hub.se

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, are invaluable tools for the regioselective formation of C-C, C-N, and C-O bonds on the pyridine ring. By starting with a selectively halogenated pyridine, various functional groups can be introduced at specific positions.

| Methodology | Description | Application to Target Synthesis |

| Directed ortho-Metalation (DoM) | A directing group facilitates deprotonation at an adjacent position, followed by quenching with an electrophile. | Could be used for regioselective bromination or chlorination ortho to the methoxy group. |

| Nucleophilic Aromatic Substitution (SNA_r) | Displacement of a leaving group (e.g., a halogen) by a nucleophile. | Introduction of the methoxy group by reacting a dihalopyridine with sodium methoxide. |

| Sandmeyer Reaction | Conversion of an amino group to a halogen via a diazonium salt intermediate. | Introduction of the chloro or bromo group from a corresponding aminopyridine precursor. |

This table summarizes key regioselective functionalization methodologies and their potential application in the synthesis of this compound.

Sustainable Chemistry and Flow Chemistry Approaches in Halogenated Pyridine Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. Green chemistry principles, such as the use of safer solvents, minimizing waste, and using catalytic reagents, are increasingly being applied to the synthesis of halogenated pyridines. nih.gov

Sustainable Chemistry Approaches:

Catalytic Halogenation: The use of catalytic systems for halogenation can reduce the need for stoichiometric and often hazardous halogenating agents. For example, photoinduced decarboxylative chlorination offers a metal-free and sustainable method for introducing chlorine atoms. rsc.org

Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or biodegradable solvents like Cyrene can significantly reduce the environmental impact of a synthesis. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. MCRs are a prime example of atom-economical reactions.

Flow Chemistry Approaches:

Flow chemistry, where reactions are carried out in a continuously flowing stream in a reactor, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to perform reactions at high temperatures and pressures.

For the synthesis of halogenated pyridines, flow chemistry can be particularly beneficial:

Hazardous Reactions: Reactions involving hazardous reagents or intermediates, such as diazomethane (B1218177) or highly exothermic nitrations, can be performed more safely on a small scale within a flow reactor.

Improved Selectivity: The precise control over reaction parameters in a flow system can lead to improved regioselectivity in halogenation and other functionalization reactions.

Process Intensification: Flow chemistry allows for the rapid optimization of reaction conditions and can be easily scaled up by running the reactor for longer periods, a concept known as "scaling out." A flow synthesis of 2-methylpyridines has been reported, demonstrating the potential of this technology for pyridine functionalization. nih.gov

The application of flow chemistry to the multi-step synthesis of this compound could involve the sequential coupling of different flow reactors, each performing a specific transformation, thereby creating a continuous and automated synthesis pipeline.

Reactivity Profiles and Transformational Chemistry of 6 Bromo 2 Chloro 3 Methoxypyridine

Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Pyridines

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of dihalogenated pyridines such as 6-bromo-2-chloro-3-methoxypyridine, the differential reactivity of the carbon-bromine and carbon-chlorine bonds can be exploited to achieve selective functionalization.

Suzuki-Miyaura Coupling Strategies Involving this compound Derivatives

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a powerful method for forming carbon-carbon bonds. libretexts.org This reaction is widely used to create biaryl compounds, styrenes, and conjugated alkenes. libretexts.org The general mechanism involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. tum.de

In the case of this compound, the significant difference in the reactivity of the C-Br and C-Cl bonds allows for selective Suzuki-Miyaura coupling. The C-Br bond is considerably more reactive towards oxidative addition to palladium(0) than the C-Cl bond. This chemoselectivity enables the preferential substitution of the bromine atom, leaving the chlorine atom intact for subsequent transformations. This strategy is valuable for the stepwise introduction of different aryl or vinyl groups onto the pyridine (B92270) ring.

For instance, the reaction of a dihalopyridine with an arylboronic acid in the presence of a palladium catalyst and a base will typically result in the selective formation of the corresponding bromo-substituted arylpyridine. This intermediate can then be subjected to a second, often more forcing, Suzuki-Miyaura coupling or another type of cross-coupling reaction to replace the chlorine atom. The choice of catalyst, ligands, and reaction conditions can further enhance the selectivity of these transformations. The use of trimethyl borate (B1201080) has been shown to be beneficial in some Suzuki-Miyaura cross-coupling reactions, enabling the coupling of a wide range of reaction partners, including various heteroaryl boronic esters and heteroaryl bromides, with good yields and short reaction times. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Key Observation |

| This compound | Arylboronic acid | Pd catalyst, Base | 6-Aryl-2-chloro-3-methoxypyridine | Selective coupling at the C-Br position |

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd catalyst, Base | Mixture of atropisomeric triarylpyridines | Regio- and atropselective coupling observed beilstein-journals.org |

| 2-chloropyridines | 2-Pyridylzinc bromide | Tetrakis(triphenylphosphine)palladium(0) | Substituted 2,2'-bipyridines | Efficient coupling of a less reactive halide researchgate.net |

Heck and Negishi Cross-Coupling Applications

The Heck and Negishi reactions are also prominent palladium-catalyzed cross-coupling methods for C-C bond formation. The Heck reaction couples an unsaturated halide with an alkene, while the Negishi reaction involves the coupling of an organozinc compound with an organic halide. masterorganicchemistry.comyoutube.com

Similar to the Suzuki-Miyaura coupling, the chemoselectivity of the Heck and Negishi reactions with this compound is dictated by the greater reactivity of the C-Br bond. This allows for the selective introduction of alkenyl groups (via the Heck reaction) or alkyl, aryl, or other organic fragments (via the Negishi reaction) at the 6-position of the pyridine ring, while preserving the 2-chloro substituent for further functionalization.

A modified Negishi cross-coupling protocol has been successfully employed for the synthesis of substituted 2,2′-bipyridines from 2-chloropyridines, demonstrating the utility of this reaction for less reactive halides. researchgate.net Tandem reactions combining a boron-Heck and a Suzuki reaction have also been developed for the one-pot synthesis of biaryl derivatives. nih.gov

Chemoselective Transformations of Diverse Halogen Atoms in Pyridine Systems

The ability to selectively transform one halogen atom in the presence of another on a pyridine ring is a powerful tool in synthetic chemistry. In the case of this compound, the C-Br bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This difference in reactivity allows for a high degree of chemoselectivity.

Studies on other dihalogenated pyridine systems have further elucidated the factors governing this selectivity. For instance, in regioselective Suzuki-Miyaura reactions of 3,4,5-tribromo-2,6-dimethylpyridine, the order of substitution was investigated, and an additional metal-oxygen chelation effect was proposed to influence the selectivity with ortho-methoxyphenylboronic acid. beilstein-journals.org The use of less reactive chloropyridines as substrates in Suzuki-Miyaura reactions has also been shown to allow for the formation of desired products by avoiding reactions at more reactive sites. beilstein-journals.org

The strategic, stepwise functionalization of dihalopyridines, starting with the more reactive halogen, enables the synthesis of complex, unsymmetrically substituted pyridines that would be difficult to access through other methods.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyridine Rings

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. nih.gov The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Regioselectivity and Steric Influence in SNAr of Halogenated Pyridines

In dihalogenated pyridines, the regioselectivity of SNAr reactions is influenced by both electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen atom activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack. In this compound, both the 2- and 6-positions are activated.

The outcome of the SNAr reaction is often dependent on the nature of the nucleophile and the reaction conditions. Steric hindrance can play a significant role in directing the nucleophile to the less hindered position. Research on 3-substituted 2,6-dichloropyridines has shown that bulky substituents at the 3-position can direct nucleophilic attack to the 6-position. researchgate.net The regioselectivity was found to correlate with the Verloop steric parameter B1. researchgate.net In the case of this compound, the methoxy (B1213986) group at the 3-position is likely to exert some steric influence on the adjacent 2-position.

The choice of solvent can also dramatically influence the regioselectivity. For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the regioselectivity could be switched from a 16:1 preference for the 2-isomer in dichloromethane (B109758) to a 2:1 preference for the 6-isomer in DMSO. researchgate.net

| Substrate | Nucleophile | Solvent | Regioselectivity | Influencing Factor |

| 3-Substituted 2,6-dichloropyridines | 1-Methylpiperazine | Acetonitrile | Varies | Steric bulk of the 3-substituent researchgate.net |

| 2,6-dichloro-3-(methoxycarbonyl)pyridine | 1-Methylpiperazine | DCM vs. DMSO | 16:1 (2-isomer) vs. 2:1 (6-isomer) | Solvent hydrogen-bond acceptor ability (β parameter) researchgate.net |

Mechanistic Insights into Nucleophilic Substitution Pathways

The generally accepted mechanism for SNAr reactions on activated aryl halides involves the formation of a resonance-stabilized Meisenheimer complex. libretexts.org A nucleophile attacks the carbon atom bearing the leaving group, leading to a tetrahedral intermediate. libretexts.org The negative charge is delocalized over the aromatic ring and is stabilized by electron-withdrawing groups. In the final step, the leaving group is expelled, and the aromaticity of the ring is restored.

For this compound, nucleophilic attack can occur at either the C-2 or C-6 position. The relative stability of the resulting Meisenheimer complexes will determine the major product. The electron-withdrawing pyridine nitrogen and the halogen atoms help to stabilize the negative charge in the intermediate.

Quantitative structure-reactivity relationship (QSRR) models have been developed to predict the rate and regioselectivity of SNAr reactions. chemrxiv.org These models often use computationally derived molecular descriptors such as the LUMO energy of the electrophile and the molecular electrostatic potential (ESP) at the reaction center and surrounding atoms. chemrxiv.org Such models can provide valuable insights into the mechanistic pathways and help in predicting the outcome of SNAr reactions on complex substrates like this compound.

Metalation Reactions and Formation of Organometallic Intermediates

The presence of two halogen atoms, a methoxy group, and a pyridine nitrogen atom makes this compound a versatile substrate for metalation reactions. These reactions can proceed via two primary pathways: direct deprotonation (C-H activation) or metal-halogen exchange. The regioselectivity of these transformations is dictated by the choice of organometallic reagent, reaction temperature, and the directing effects of the substituents.

Directed Ortho-Metalation (DoM): The pyridine nitrogen and the C3-methoxy group can direct strong bases to deprotonate adjacent ring protons. Highly hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed to achieve regioselective lithiation. researchgate.netarkat-usa.orgresearchgate.net For this compound, the protons at the C4 and C5 positions are potential sites for deprotonation. The C4 proton is activated by both the adjacent C3-methoxy group and the pyridine nitrogen, making it a likely site for lithiation. Studies on related methoxypyridines have shown that mesityllithium (B1247292) is an effective base for lithiating the methoxypyridine ring without undergoing nucleophilic addition. thieme-connect.com

Metal-Halogen Exchange: This is a common and efficient method for generating specific organometallic intermediates from aryl or heteroaryl halides. The reaction typically involves treating the halide with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. Due to the greater lability of the carbon-bromine bond compared to the carbon-chlorine bond, metal-halogen exchange is expected to occur selectively at the C6 position of this compound. This would yield the 6-lithio-2-chloro-3-methoxypyridine intermediate, which can then be trapped with various electrophiles. To minimize side reactions like dilithiation or aryl coupling, these reactions are typically conducted at low temperatures (-78 °C) and under high dilution. nih.gov

The table below summarizes potential metalation reactions and the expected organometallic intermediates.

| Reagent/Conditions | Probable Reaction Type | Major Intermediate |

| LTMP or LDA, THF, -78 °C | Directed ortho-Metalation | 4-Lithio-6-bromo-2-chloro-3-methoxypyridine |

| n-BuLi, THF, -78 °C | Metal-Halogen Exchange | 6-Lithio-2-chloro-3-methoxypyridine |

| i-PrMgCl·LiCl, THF | Metal-Halogen Exchange (Magnesation) | 6-(Chloromagnesyl)-2-chloro-3-methoxypyridine |

| Mesityllithium, THF | Directed ortho-Metalation | 4-Lithio-6-bromo-2-chloro-3-methoxypyridine |

Halogen Migration (Halogen Dance) and Halogen Exchange Phenomena

Halogenated pyridines can undergo fascinating rearrangements and exchange reactions under specific conditions.

Halogen Dance: The "halogen dance" is a base-catalyzed intramolecular migration of a halogen atom around an aromatic ring. The process is initiated by deprotonation of the ring to form a carbanion, which then facilitates the migration of a halogen to the anionic center, creating a new, often more stable, organometallic species. In the case of this compound, treatment with a very strong, hindered base could potentially induce deprotonation at C4 or C5. If a subsequent halogen migration were to occur, it could lead to isomeric pyridines. Research on 2,5-dibromo-4-methoxypyridine (B2608117) has documented such halogen dance reactions, highlighting the potential for these rearrangements in polyhalogenated systems. researchgate.net

Halogen Exchange: Beyond the metal-halogen exchange used for creating organometallic reagents, direct exchange of one halogen for another can also occur, though this is less common. More prevalent is the selective reactivity in subsequent reactions. For example, the bromine at C6 is significantly more reactive than the chlorine at C2 in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This differential reactivity allows for the stepwise functionalization of the pyridine core. First, a coupling reaction can be performed at the C6 position, leaving the C2-chloro substituent intact for a subsequent, different transformation.

The table below outlines these potential halogen-related transformations.

| Reaction Type | Reagents/Conditions | Description | Potential Outcome |

| Halogen Dance | Strong hindered base (e.g., KDA), low temp. | Base-induced deprotonation followed by intramolecular halogen migration. | Formation of isomeric bromo-chloro-methoxypyridines. |

| Metal-Halogen Exchange | n-BuLi or t-BuLi, THF, -78 °C | Selective exchange of bromine for lithium. | Forms 6-lithio-2-chloro-3-methoxypyridine for further functionalization. nih.gov |

| Differential Cross-Coupling | Pd catalyst, base, boronic acid/stannane | Selective reaction at the more reactive C-Br bond. | Suzuki or Stille coupling occurs at C6, leaving the C2-Cl bond untouched. |

Oxidation and Reduction Reactions of Halogenated Methoxypyridines

The electronic nature of the substituted pyridine ring allows for both oxidation and reduction reactions, leading to a variety of useful derivatives.

Oxidation: The pyridine nitrogen atom is susceptible to oxidation, typically using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This reaction forms the corresponding pyridine-N-oxide. The formation of an N-oxide significantly alters the electronic properties of the pyridine ring, increasing its electron deficiency and modifying the reactivity of the ring positions towards nucleophilic and electrophilic substitution. An arenophile-mediated dearomatization strategy has been shown to proceed through pyridine oxide intermediates. nih.gov

Reduction: Reduction reactions can be categorized into two main types: dehalogenation and reduction of the pyridine ring.

Dehalogenation: The carbon-halogen bonds can be cleaved reductively. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source is a common method for this transformation. Often, the C-Br bond will be reduced preferentially over the C-Cl bond under controlled conditions.

Ring Reduction: The pyridine ring itself can be reduced to a dihydropyridine (B1217469) or a fully saturated piperidine (B6355638). Strong reducing agents like sodium in boiling alcohol or catalytic hydrogenation under more forcing conditions can achieve full reduction to the piperidine. clockss.org The use of samarium diiodide (SmI2) in the presence of water has been shown to be effective for reducing pyridine derivatives, although chloro substituents can sometimes be eliminated during the process. clockss.org Zinc and formic acid have also been utilized to reduce certain pyridine derivatives. cas.cz

The following table details common oxidation and reduction reactions.

| Reaction Type | Reagents/Conditions | Expected Product(s) |

| N-Oxidation | m-CPBA or H₂O₂ | This compound-N-oxide |

| Reductive Dehalogenation | H₂, Pd/C, base | 2-Chloro-3-methoxypyridine (selective C-Br cleavage) or 3-Methoxypyridine (B1141550) (full dehalogenation) |

| Ring Reduction | SmI₂/H₂O | Potentially leads to a mixture of reduced and dehalogenated piperidines. clockss.org |

| Catalytic Hydrogenation | H₂, PtO₂ or Rh/C (harsher conditions) | 3-Methoxypiperidine (after dehalogenation and full ring reduction) |

Dearomatization and Reduction Reactions of Pyridine Derivatives

Dearomatization reactions are powerful tools for converting flat, aromatic pyridines into three-dimensional, saturated piperidine or partially saturated dihydropyridine scaffolds, which are prevalent in pharmaceuticals. mdpi.commdpi.com

The dearomatization of pyridines can be challenging due to their inherent aromatic stability. mdpi.com Therefore, the pyridine ring often requires activation to facilitate the reaction. This is commonly achieved by N-alkylation or N-acylation to form a pyridinium (B92312) salt, which is much more electrophilic and susceptible to nucleophilic attack.

Reductive Dearomatization: The Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol) can reduce pyridines to 1,4-dihydropyridines, although this method has seen limited application for pyridinecarboxylic acid derivatives. acs.org A milder approach involves the use of amine boranes, which have been shown to selectively reduce activated pyridiniums to N-substituted 1,2- or 1,4-dihydropyridines. nih.gov

Catalytic Dearomatization: Recent advances have enabled the direct catalytic asymmetric dearomatization of pyridines without prior activation. Chiral copper hydride (CuH) catalysts, for example, can mediate the C-C bond-forming dearomatization of pyridines with olefins to generate enantioenriched 1,4-dihydropyridines, which can be subsequently reduced to piperidines. nih.govacs.org

The electron-withdrawing nature of the chloro and bromo substituents on this compound would likely make the ring more susceptible to nucleophilic dearomatization strategies compared to unsubstituted pyridine.

The table below summarizes key dearomatization strategies applicable to pyridine derivatives.

| Method | Reagents/Conditions | Intermediate/Product Type |

| Nucleophilic Addition to Activated Pyridine | 1. N-Acylation (e.g., with Chloroformate)2. NaBH₄ or Organometallic Reagent | N-Acyl-1,2- or 1,4-dihydropyridine |

| Catalytic Asymmetric Dearomatization | Chiral CuH catalyst, Silane, Styrene | Enantioenriched 4-alkyl-1,4-dihydropyridine. acs.org |

| Birch-type Reduction | Na or Li, liq. NH₃, EtOH | 1,4-Dihydropyridine derivative. acs.org |

| Oxidative Dearomatization | Arenophile, Olefin Oxidation | Dihydropyridine cis-diol or epoxide. nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 6 Bromo 2 Chloro 3 Methoxypyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for mapping the precise structural features of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-bromo-2-chloro-3-methoxypyridine is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromine, chlorine, and methoxy substituents on the pyridine (B92270) ring. The methoxy group protons typically appear as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms within the molecule. The carbon atoms directly bonded to the electronegative halogen and oxygen atoms will be significantly deshielded, appearing at lower field values.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.0 - 8.0 | Doublet | Aromatic CH |

| ¹H | 7.0 - 8.0 | Doublet | Aromatic CH |

| ¹H | 3.8 - 4.0 | Singlet | Methoxy (-OCH₃) |

| ¹³C | 150 - 160 | Singlet | C-O |

| ¹³C | 140 - 150 | Singlet | C-Cl |

| ¹³C | 110 - 125 | Singlet | C-Br |

| ¹³C | 110 - 140 | Singlet | Aromatic CH |

| ¹³C | 110 - 140 | Singlet | Aromatic CH |

| ¹³C | 55 - 65 | Singlet | Methoxy (-OCH₃) |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features through the analysis of its fragmentation pattern.

For this compound, the mass spectrum will display a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule. A key feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks. docbrown.info The most abundant peak in this cluster will not necessarily be the one corresponding to the lightest isotopes.

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of various fragments. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, loss of a chlorine radical (•Cl), or a bromine radical (•Br). The relative abundance of the resulting fragment ions provides valuable clues about the stability of different parts of the molecule. youtube.comlibretexts.org

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment | Interpretation |

| 221/223/225 | [C₆H₅BrClNO]⁺ | Molecular Ion (Isotopic Cluster) |

| 206/208/210 | [C₅H₂BrClNO]⁺ | Loss of •CH₃ |

| 186/188 | [C₆H₅BrO]⁺ | Loss of •Cl |

| 142/144 | [C₆H₅ClNO]⁺ | Loss of •Br |

| 112/114 | [C₅H₅ClO]⁺ | Loss of •Br and •CH₃ |

Note: The m/z values represent the nominal masses of the most abundant isotopes.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR and FT-Raman spectra of this compound will exhibit distinct absorption and scattering bands corresponding to the various bonds within the molecule. Key vibrational modes to be identified include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.

C-O stretching: The C-O stretching of the methoxy group will give a strong absorption in the FT-IR spectrum, usually in the range of 1250-1000 cm⁻¹.

C=C and C=N stretching: The pyridine ring will have characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. researchgate.net

C-Br stretching: The C-Br stretching vibration will appear at lower wavenumbers, generally in the 600-500 cm⁻¹ range. researchgate.net

The combination of FT-IR and FT-Raman spectroscopy provides a more complete vibrational analysis, as some modes may be more active in one technique than the other due to selection rules. researchgate.netnih.govcore.ac.uk

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 3000 | FT-IR, FT-Raman |

| C=C/C=N Ring Stretch | 1400 - 1600 | FT-IR, FT-Raman |

| C-O Stretch | 1000 - 1250 | FT-IR |

| C-Cl Stretch | 600 - 800 | FT-IR, FT-Raman |

| C-Br Stretch | 500 - 600 | FT-IR, FT-Raman |

X-ray Crystallography for Solid-State Molecular Structure Determination

While spectroscopic methods provide invaluable information about the connectivity and functional groups of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, a successful X-ray crystallographic analysis would provide precise measurements of:

Bond lengths: The distances between all bonded atoms, confirming the nature of the chemical bonds (e.g., C-C, C-N, C-O, C-Cl, C-Br).

Bond angles: The angles between adjacent bonds, defining the geometry around each atom.

Torsional angles: The dihedral angles that describe the conformation of the molecule, particularly the orientation of the methoxy group relative to the pyridine ring.

Crystal packing: The arrangement of molecules within the crystal lattice, revealing any intermolecular interactions such as halogen bonding or π-π stacking.

This detailed structural information is crucial for understanding the steric and electronic properties of the molecule, which in turn influence its physical properties and chemical reactivity.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 979.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.51 |

Note: These are hypothetical values and would need to be determined experimentally.

Computational Chemistry and Theoretical Investigations of 6 Bromo 2 Chloro 3 Methoxypyridine

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For 6-Bromo-2-chloro-3-methoxypyridine, FMO analysis would involve calculating the energies of the HOMO and LUMO. The spatial distribution of these orbitals would also be visualized to identify the regions of the molecule most likely to participate in electron donation and acceptance.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are hypothetical and serve to illustrate the output of an FMO analysis.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule.

Different colors on the MEP map represent different potential values. Typically, regions of negative electrostatic potential, shown in red, are susceptible to electrophilic attack, as they are electron-rich. Conversely, regions of positive electrostatic potential, shown in blue, are prone to nucleophilic attack due to their electron-deficient nature. Green areas represent neutral potential.

In the case of this compound, an MEP analysis would likely reveal negative potentials around the nitrogen atom and the oxygen atom of the methoxy (B1213986) group, indicating their susceptibility to electrophilic attack. Positive potentials might be expected near the hydrogen atoms.

Quantum Chemical Descriptors and Reactivity Indices

From the outputs of DFT calculations, several quantum chemical descriptors and reactivity indices can be derived to quantify the reactivity and stability of a molecule. These include:

Ionization Potential (I): The energy required to remove an electron, often approximated by -E(HOMO).

Electron Affinity (A): The energy released when an electron is added, often approximated by -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as χ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Investigation of Non-Linear Optical (NLO) Properties

Computational methods can be employed to investigate the Non-Linear Optical (NLO) properties of molecules. These properties are important for applications in optoelectronics and photonics. The key parameters calculated include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

Molecules with large hyperpolarizability values are of interest for their potential as NLO materials. The calculation of these properties for this compound would assess its potential for such applications.

Theoretical Mechanistic Elucidation of Reaction Pathways

Theoretical chemistry can be used to elucidate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, chemists can identify the transition states, intermediates, and products.

This analysis provides valuable insights into the reaction's feasibility, kinetics, and thermodynamics. For example, theoretical studies could explore the mechanism of nucleophilic substitution reactions at different positions on the pyridine (B92270) ring, helping to predict the most likely products.

Synthetic Utility and Applications As an Organic Intermediate

Role as a Versatile Precursor in the Synthesis of Polysubstituted Pyridine (B92270) Libraries

The strategic placement of a bromine and a chlorine atom on the 3-methoxypyridine (B1141550) core makes 6-Bromo-2-chloro-3-methoxypyridine an ideal precursor for generating libraries of polysubstituted pyridines. The key to its versatility lies in the chemoselective functionalization of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. rsc.orgillinois.edu This reactivity difference enables the selective substitution at the C-6 position while leaving the C-2 chlorine atom untouched, ready for a subsequent, distinct transformation.

Research on the closely related 6-bromo-2-chloropyridin-3-yl C-deoxyribonucleoside intermediates has demonstrated this principle effectively. rsc.org Palladium-catalyzed reactions, including Suzuki, Sonogashira, and Stille couplings, proceed chemoselectively at the C-6 position where the bromine is located. rsc.org This allows for the initial introduction of a diverse set of aryl, alkyl, or other carbon-based substituents. The less reactive C-2 chlorine can then be targeted in a second step, often under different reaction conditions or with a different type of chemistry, such as nucleophilic aromatic substitution (SNAr). rsc.orgacs.org

This stepwise approach is fundamental to combinatorial chemistry and the generation of compound libraries for drug discovery. Starting from a single bromo-chloro-pyridine scaffold, chemists can introduce one set of building blocks at the C-6 position and a second, different set at the C-2 position, rapidly generating a large matrix of unique, disubstituted pyridine analogues. This method has been successfully applied to create libraries of pyridine-based derivatives for biological screening. mdpi.comresearchgate.net

Table 1: Chemoselective Reactions on Bromo-Chloropyridine Scaffolds This table illustrates the principle of selective functionalization based on the differential reactivity of halogen substituents on a pyridine ring, as demonstrated in related systems.

| Position | Halogen | Reaction Type | Reactivity | Outcome | Reference |

| C-6 | Bromo | Pd-Catalyzed Cross-Coupling (e.g., Suzuki) | High | Selective substitution at C-6 | rsc.org |

| C-2 | Chloro | Pd-Catalyzed Cross-Coupling (e.g., Suzuki) | Low | Remains intact during C-6 coupling | rsc.orgacs.org |

| C-2 | Chloro | Nucleophilic Aromatic Substitution (SNAr) | Moderate | Substitution at C-2 | rsc.orgacs.org |

Development of Complex Organic Molecules from this compound

The controlled, sequential functionalization of this compound and its analogues serves as a powerful tool for the construction of intricate molecular architectures. A prime example is the synthesis of 2,6-disubstituted pyridin-3-yl C-deoxyribonucleosides, which are complex molecules combining a heterocyclic base with a sugar moiety. rsc.org

The synthesis of these complex structures begins with the coupling of a protected deoxyribose glycal to a dihalogenated pyridine, such as 6-bromo-2-chloro-3-iodopyridine, via a Heck coupling to form the core bromo-chloropyridine C-nucleoside. rsc.org From this intermediate, the development of the final complex molecule proceeds as follows:

First Functionalization (C-6): A Suzuki coupling is performed to introduce a substituent (e.g., a methyl group) at the C-6 position, taking advantage of the higher reactivity of the C-Br bond. The C-2 chlorine remains unaffected. rsc.org

Second Functionalization (C-2): The chlorine at the C-2 position is then replaced. This can be achieved through another cross-coupling reaction or, more commonly, via nucleophilic aromatic substitution with amines, alkoxides, or thiolates to install a different functional group. rsc.org

This stepwise methodology allows for the precise assembly of highly functionalized nucleoside analogues. Similarly, related bromo-methoxy-pyridine intermediates have been instrumental in the synthesis of tetracyclic gamma-secretase modulators (GSMs), which are complex molecules investigated for the treatment of Alzheimer's disease. nih.gov In that case, a 6-bromo-2-methoxy-3-aminopyridine scaffold was elaborated through multiple steps, including palladium-mediated couplings, to build the final complex and biologically active molecule. nih.gov

Synthetic Pathways to Advanced Materials and Functional Molecules

The synthetic strategies applied to this compound are directly transferable to the creation of a wide range of functional molecules with potential applications in medicinal chemistry, biotechnology, and materials science. researchgate.net While primarily used for discrete molecule synthesis, the ability to construct highly substituted pyridines opens pathways to molecules with specific electronic or photophysical properties. researchgate.net

The development of gamma-secretase modulators and novel C-nucleosides are clear examples of creating "functional molecules." rsc.orgnih.gov The methoxypyridine motif, in particular, has been shown to be crucial for improving the drug-like properties, such as solubility and potency, in GSMs. nih.gov The synthetic routes that start from dihalogenated pyridines enable the systematic exploration of structure-activity relationships (SAR), which is critical for optimizing the function of these molecules. nih.gov

Furthermore, the pyridine ring itself is a key component in many functional materials, including ligands for catalysis and molecules with non-linear optical properties. researchgate.net The ability to precisely install different substituents at the 2- and 6-positions using the bromo-chloro intermediate allows for the fine-tuning of the molecule's steric and electronic properties, which is a key requirement in the rational design of advanced functional molecules.

Strategies for Late-Stage Functionalization and Diversification of Pyridine Rings

Late-stage functionalization (LSF) is a powerful modern strategy in organic synthesis that focuses on modifying complex, drug-like molecules in the final steps of a synthetic sequence. nih.govacs.org This approach allows chemists to rapidly generate a diverse set of analogues from a common advanced intermediate, accelerating the exploration of structure-activity relationships without the need for lengthy de novo synthesis for each new compound. acs.orgnih.gov

While the primary utility of this compound lies in the programmed functionalization of its C-Br and C-Cl bonds, the molecules derived from it are excellent candidates for LSF. After the initial core structure has been assembled by replacing the bromine and chlorine, LSF strategies can be employed to further diversify the molecule.

These strategies often involve the direct activation of C-H bonds on the pyridine ring or its newly introduced substituents. acs.orgacs.org For instance, methods for the C-H fluorination of pyridine rings followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride (B91410) provide a means to introduce a wide array of functionalities at positions that were previously unfunctionalized. acs.org This tandem approach allows for the installation of nitrogen, oxygen, sulfur, or carbon-based groups under mild conditions. acs.org Such LSF techniques can be applied to complex pyridines to improve their drug-like properties or to create novel chemical probes for biological studies. nih.gov

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-2-chloro-3-methoxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and methoxylation. For bromination, direct electrophilic substitution on a chloropyridine precursor (e.g., 2-chloro-3-methoxypyridine) using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or Lewis acid catalysis (e.g., FeCl₃) is common . Chlorination may precede bromination to avoid steric hindrance. Key Variables :

- Temperature control (60–80°C for bromination) minimizes side reactions like dehalogenation .

- Solvent polarity (e.g., DCM vs. DMF) affects reaction kinetics. Polar aprotic solvents enhance electrophilic substitution .

Yield Optimization : - Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons as doublets or triplets due to coupling with adjacent substituents. Methoxy (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm .

- ¹³C NMR : Halogenated carbons (C-Br, C-Cl) resonate at δ 110–130 ppm, while methoxy carbons appear at δ 55–60 ppm .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 236.4 (C₆H₅BrClNO⁺) with isotopic patterns for Br (1:1) and Cl (3:1) .

- IR : C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretches confirm halogen presence .

Advanced Research Questions

Q. How does the electronic and steric interplay of bromo, chloro, and methoxy substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The methoxy group at C3 is strongly electron-donating (+M effect), activating the pyridine ring for nucleophilic substitution at C6 (meta to OCH₃). Bromine at C6 directs further reactions to C2 (ortho to Br), while chlorine at C2 may hinder substitution due to steric bulk .

- Case Study : In Suzuki-Miyaura coupling, Pd catalysts favor coupling at C6-Br over C2-Cl due to lower steric hindrance. Use of bulky ligands (e.g., SPhos) enhances selectivity .

Data Table :

| Reaction Type | Preferred Site | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki Coupling | C6-Br | 75–85 | Pd(OAc)₂, SPhos, K₂CO₃, 90°C |

| Buchwald-Hartwig Amination | C2-Cl | <30 | Xantphos, Pd₂(dba)₃, 100°C |

Q. What computational approaches predict the stability of this compound under acidic or basic conditions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to assess bond dissociation energies (BDEs). Halogens (Br, Cl) lower HOMO-LUMO gaps, increasing reactivity under basic conditions .

- Solvent Effects : COSMO-RS simulations show methoxy groups enhance solubility in polar solvents (logP = 2.16), reducing degradation in aqueous media .

Key Insight : - Hydrolysis of C2-Cl is favored in basic media (pH > 10), forming 6-bromo-3-methoxypyridin-2-ol. Monitor via HPLC-MS .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for halogenated pyridine derivatives?

- Methodological Answer :

- Source Variability : Catalogs often report ranges (e.g., 30–35°C for 3-Bromo-2-chloro-6-methylpyridine) due to polymorphic forms or impurities .

- Validation : Use differential scanning calorimetry (DSC) to identify exact melting points. For this compound, expect a higher mp (∼45–50°C) compared to analogs due to increased molecular symmetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.